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Compound of Interest

Compound Name: Cresomycin

Cat. No.: B15559119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cresomycin is a novel, fully synthetic, bridged macrobicyclic oxepanoprolinamide antibiotic

engineered to overcome prevalent antimicrobial resistance mechanisms. Developed by

researchers at Harvard University, it demonstrates potent in vitro and in vivo efficacy against a

broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria, including

challenging pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas

aeruginosa.[1][2] Its mechanism of action involves binding to the bacterial ribosome, thereby

inhibiting protein synthesis. The molecule's "pre-organized" conformational rigidity allows it to

bind with high affinity to bacterial ribosomes, even those modified by resistance-conferring

enzymes like chloramphenicol-florfenicol resistance (Cfr) and erythromycin-resistance

ribosomal RNA methylase (Erm), which typically prevent other antibiotics from binding

effectively.[2] This document provides a technical summary of the early preclinical safety data

available for Cresomycin, focusing on in vitro cytotoxicity and in vivo tolerability studies.

Quantitative Safety Data Summary
Early preclinical assessments indicate a favorable preliminary safety profile for Cresomycin. In

vitro studies on human cell lines show low cytotoxicity, and it did not induce hemolysis in

human red blood cells at the concentrations tested.[1] In vivo studies in murine infection

models have shown high survival rates at therapeutic doses, suggesting good tolerability.[1]
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Assay Type Cell/System Type Endpoint Result

In Vitro Safety

Cytotoxicity
Human cell lines

(various)
Viability

Low cytotoxicity

observed

Hemolysis Human erythrocytes Hemolysis
No hemolysis

detected

In Vivo Safety

Systemic Infection
Murine model (S.

aureus)
Survival 100% survival

Table 1: Summary of Early Preclinical Safety Findings for Cresomycin

Experimental Protocols
In Vitro Safety Assessment
Cytotoxicity in Human Cell Lines

Objective: To determine the potential cytotoxic effects of Cresomycin on human cells.

Methodology: While the specific cell lines and assay are not publicly detailed, it is reported

that Cresomycin was tested against various primary and immortalized human cell lines,

including fibroblasts and human umbilical vein endothelial cells (HUVECs).[1] Standard cell

viability assays, such as those based on metabolic activity (e.g., MTT or MTS) or membrane

integrity (e.g., LDH release), are typically used for this purpose. Cells are cultured under

standard conditions and exposed to a range of Cresomycin concentrations for a defined

period (e.g., 24, 48, or 72 hours). Cell viability is then measured and compared to vehicle-

treated control cells to determine the concentration at which the compound exhibits cytotoxic

effects.

Results: Cresomycin demonstrated low cytotoxicity against the tested human cell lines.[1]

Hemolysis Assay
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Objective: To assess the potential of Cresomycin to lyse red blood cells.

Methodology: The protocol involved incubating human erythrocytes with Cresomycin at

concentrations up to 125 μM.[1] A typical hemolysis assay involves collecting fresh human

red blood cells, washing them in an isotonic buffer (e.g., PBS), and preparing a standardized

cell suspension. This suspension is then incubated with various concentrations of the test

compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control

(vehicle) are run in parallel. After incubation, the samples are centrifuged, and the amount of

hemoglobin released into the supernatant is quantified by measuring its absorbance at a

specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the

positive control.

Results: No hemolysis of human erythrocytes was observed at concentrations of

Cresomycin up to 125 μM.[1]

In Vivo Safety and Efficacy Assessment
Murine Systemic Infection Model

Objective: To evaluate the efficacy and tolerability of Cresomycin in a lethal systemic

infection model.

Animal Model: Murine model of sepsis induced by a 90% lethal dose (LD90) of cfr-

expressing Staphylococcus aureus.[1]

Dosing Regimen:

Test Article: Cresomycin (CRM)

Dose: 25 mg/kg

Route of Administration: Subcutaneous (SC)

Frequency: Four times a day (q.i.d.) for one day.[1]

Methodology: Mice were infected with a lethal dose of multidrug-resistant S. aureus. A

treatment group received subcutaneous injections of Cresomycin, while a control group
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received injections of the vehicle solution. The animals were monitored for survival over a

period of seven days.[1]

Results: In the group treated with Cresomycin, 100% of the mice (10 out of 10) survived for

the seven-day observation period. In contrast, 90% of the mice (9 out of 10) in the vehicle-

treated control group succumbed to the infection within two days.[1] This result, while

primarily demonstrating efficacy, also indicates that the 25 mg/kg q.i.d. regimen was well-

tolerated in the context of a severe infection.

Visualizations: Mechanism and Workflow
The following diagrams illustrate the core mechanism of action for Cresomycin and a

generalized workflow for preclinical safety assessment.
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Caption: Cresomycin's pre-organized structure enables strong binding to bacterial ribosomes,

bypassing common resistance mechanisms like enzymatic methylation that block standard

antibiotics.
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Caption: A streamlined workflow outlining the progression from compound synthesis to key in

vitro and in vivo preclinical safety evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15559119?utm_src=pdf-body
https://www.benchchem.com/product/b15559119?utm_src=pdf-body-img
https://www.benchchem.com/product/b15559119?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. An antibiotic preorganized for ribosomal binding overcomes antimicrobial resistance -
PMC [pmc.ncbi.nlm.nih.gov]

2. journals.asm.org [journals.asm.org]

To cite this document: BenchChem. [Early Preclinical Safety Profile of Cresomycin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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